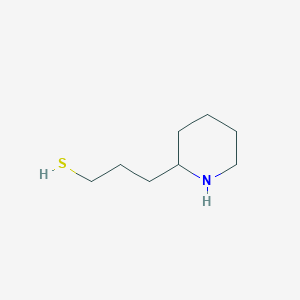

3-(Piperidin-2-yl)propane-1-thiol

Description

3-(Piperidin-2-yl)propane-1-thiol is a sulfur-containing organic compound featuring a piperidine ring (a six-membered amine heterocycle) attached to a propane-thiol backbone.

Properties

Molecular Formula |

C8H17NS |

|---|---|

Molecular Weight |

159.29 g/mol |

IUPAC Name |

3-piperidin-2-ylpropane-1-thiol |

InChI |

InChI=1S/C8H17NS/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 |

InChI Key |

HZCCJEGMCZJSQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)propane-1-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chlorine and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Piperidin-2-yl)propane-1-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding piperidine derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidine derivatives.

Substitution: Various carbon-sulfur bonded compounds.

Scientific Research Applications

3-(Piperidin-2-yl)propane-1-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a precursor to drug candidates.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)propane-1-thiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through the formation of disulfide bonds or other covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-(Methoxyamino)propane-1-thiol

- Structure: Propane-thiol backbone with a methoxyamino (-NH-OCH₃) substituent instead of piperidine.

- Synthesis : Prepared via reductive amination using NaCNBH₃, similar to methods applicable to 3-(Piperidin-2-yl)propane-1-thiol .

- Key Difference: The methoxyamino group may reduce basicity compared to the piperidine ring, altering solubility and biological interactions.

3-(5-Ethylpiperidin-2-yl)propan-1-ol

- Structure : Piperidine with an ethyl substituent and a terminal hydroxyl (-OH) group instead of thiol.

- Implications : The hydroxyl group increases hydrophilicity but reduces nucleophilicity compared to thiols. Ethyl substitution on piperidine may enhance lipophilicity .

Pelletierine Derivatives (XW and XS)

Heterocyclic Analog: Anabasine

- Structure : 3-[(2S)-Piperidin-2-yl]pyridine, replacing the propane-thiol chain with a pyridine ring.

- Properties: A nicotinic alkaloid with insecticidal properties.

Thiol Derivatives with Aromatic Substituents

BP3 (3-(Biphenyl-4-yl)propane-1-thiol)

- Structure : Biphenyl group replaces piperidine.

- Implications : The biphenyl moiety increases hydrophobicity and may enhance binding to aromatic receptors, contrasting with the basic piperidine in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.